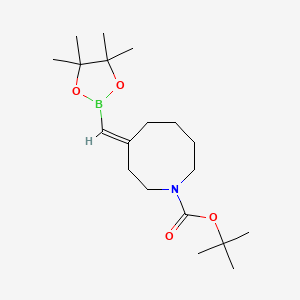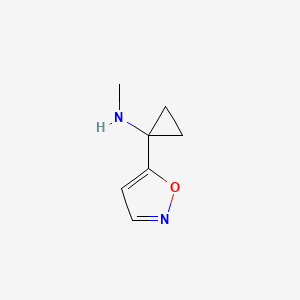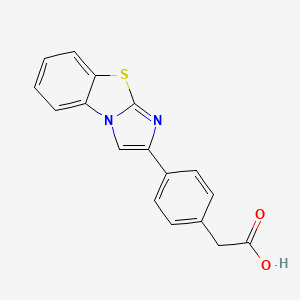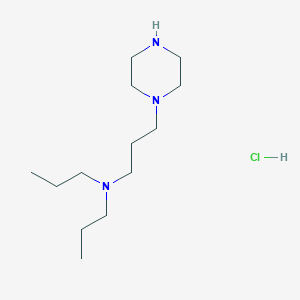
3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities . This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Vorbereitungsmethoden
The synthesis of 3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride typically involves multi-step procedures. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene. The mixture is extracted, treated with activated carbon, and filtered before the solvent is distilled off to a minimal volume . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals such as ruthenium or nickel.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring acts as a nucleophile.
Common reagents used in these reactions include sulfonium salts, hydrogen gas, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a dopamine and serotonin antagonist, which contributes to its potential antipsychotic effects . It may also interact with other neurotransmitter systems, influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine hydrochloride can be compared with other piperazine derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride: Used in analytical testing to detect pharmaceutical impurities.
Eigenschaften
Molekularformel |
C13H30ClN3 |
|---|---|
Molekulargewicht |
263.85 g/mol |
IUPAC-Name |
3-piperazin-1-yl-N,N-dipropylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H29N3.ClH/c1-3-8-15(9-4-2)10-5-11-16-12-6-14-7-13-16;/h14H,3-13H2,1-2H3;1H |
InChI-Schlüssel |
WGBPFSNNJRSGAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCCN1CCNCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


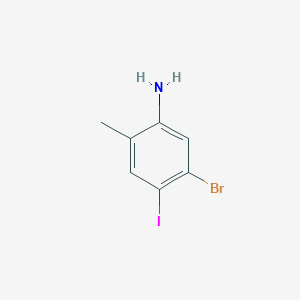
![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)
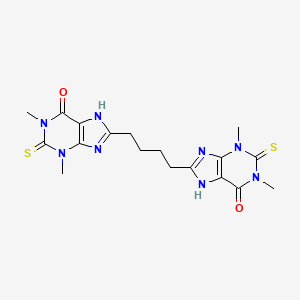

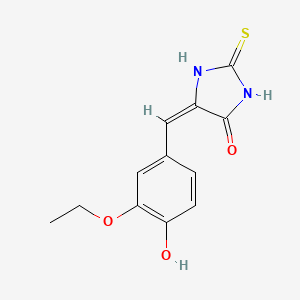
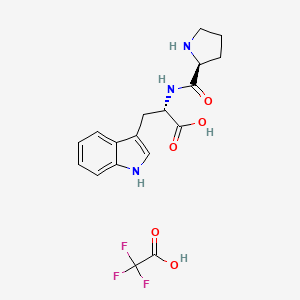
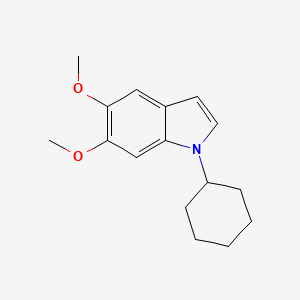
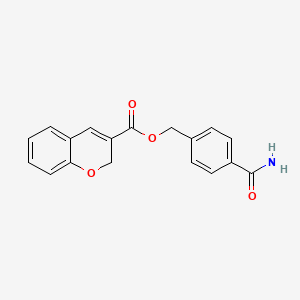
![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
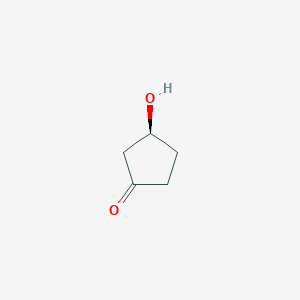
![2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12931964.png)
